molecular formula C19H15FN4O2S B2745154 2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-fluorophenyl)nicotinamide CAS No. 343373-13-7

2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-fluorophenyl)nicotinamide

Cat. No.: B2745154
CAS No.: 343373-13-7
M. Wt: 382.41
InChI Key: GZKSGGUOGSWEIA-UHFFFAOYSA-N
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Description

2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-fluorophenyl)nicotinamide: is a complex organic compound with multifaceted applications in the fields of chemistry, biology, medicine, and industry. It is characterized by the presence of acetylamino, pyridinyl, sulfanyl, fluorophenyl, and nicotinamide groups, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-fluorophenyl)nicotinamide typically involves multi-step organic reactions:

  • Formation of the 6-(acetylamino)-3-pyridinyl intermediate: : This step might involve the acetylation of 6-amino-3-pyridinyl using acetic anhydride under mild heating conditions.

  • Thioether formation: : The 6-(acetylamino)-3-pyridinyl intermediate reacts with a sulfhydryl compound to form the sulfanyl group.

  • Coupling with N-(4-fluorophenyl)nicotinamide: : Finally, a coupling reaction occurs, possibly using a condensing agent like DCC (dicyclohexylcarbodiimide), to attach the N-(4-fluorophenyl)nicotinamide to the sulfanyl group.

Industrial Production Methods

For industrial production, optimized and scaled-up versions of the above synthetic routes are utilized. This may involve the use of continuous flow reactors to enhance yield and reduce reaction times. Reaction conditions are tightly controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-fluorophenyl)nicotinamide: can undergo various chemical reactions, including:

  • Oxidation: : Leading to the formation of sulfoxides or sulfones.

  • Reduction: : This may reduce the nitro group to an amine.

  • Substitution: : Particularly at the pyridinyl or phenyl rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenated solvents for substitution reactions.

Major Products

  • Oxidation may yield sulfoxides or sulfones.

  • Reduction reactions could result in amino derivatives.

  • Substitution reactions can produce a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-fluorophenyl)nicotinamide: finds applications in various domains:

  • Chemistry: : Used as a precursor for synthesizing more complex molecules.

  • Biology: : Studied for its interactions with biological macromolecules.

  • Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: : Utilized in the development of novel materials with specific properties.

Mechanism of Action

The compound's mechanism of action involves interactions with molecular targets like enzymes and receptors. The acetylamino group may facilitate binding to specific active sites, while the sulfanyl and fluorophenyl groups enhance its stability and affinity. These interactions can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

When compared to similar compounds:

  • 4-fluorophenyl-nicotinamide derivatives: : These compounds may share some structural features but lack the sulfanyl group, which imparts unique properties to our compound.

  • Nicotinamide analogues: : While they may have similar biological activities, the presence of the 6-(acetylamino)-3-pyridinyl group distinguishes our compound in terms of reactivity and functionality.

Similar compounds include:

  • N-(4-fluorophenyl)-nicotinamide

  • 6-(acetylamino)-3-pyridinyl derivatives

  • Sulfanyl-substituted nicotinamides

Whew! Quite the detailed journey into the realm of 2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-fluorophenyl)nicotinamide . Hope that helps!

Properties

IUPAC Name

2-(6-acetamidopyridin-3-yl)sulfanyl-N-(4-fluorophenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O2S/c1-12(25)23-17-9-8-15(11-22-17)27-19-16(3-2-10-21-19)18(26)24-14-6-4-13(20)5-7-14/h2-11H,1H3,(H,24,26)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKSGGUOGSWEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(C=C1)SC2=C(C=CC=N2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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